molecular formula C10H19Cl2N5O2 B13096108 (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride

(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride

Cat. No.: B13096108
M. Wt: 312.19 g/mol
InChI Key: ZIUDBDKDGACFQA-JZGIKJSDSA-N
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Description

(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as an azepane ring with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which can enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration and Methylation: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid, followed by methylation using a methylating agent like methyl iodide.

    Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling of the Pyrazole and Azepane Rings: The pyrazole and azepane rings are coupled through a nucleophilic substitution reaction, where the amine group of the azepane ring reacts with a leaving group on the pyrazole ring.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the amine group can yield oxides or imines.

    Reduction: Reduction of the nitro group can yield an amino-substituted pyrazole.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine: The base form of the compound without the dihydrochloride salt.

    (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;monohydrochloride: A similar compound with only one hydrochloride ion.

    (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

Uniqueness

(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can enhance its solubility and stability. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C10H19Cl2N5O2

Molecular Weight

312.19 g/mol

IUPAC Name

(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride

InChI

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

ZIUDBDKDGACFQA-JZGIKJSDSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC[C@@H](C2)N.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl

Origin of Product

United States

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